Menthyl isovalerate
Description
Validol is a pharmacological agent first synthesized in the late 19th century in Germany, composed of menthyl isovalerate (an ester of menthol and valerianic acid) and 30% free menthol . It exists as a colorless, viscous liquid with a mild odor and is administered sublingually, with 70% of its active components absorbed within 3 minutes and effects manifesting within 5 minutes . Validol’s mechanism involves stimulating oral mucosal sensory receptors, reflexively dilating blood vessels, and inducing endogenous analgesic and sedative compounds (e.g., endorphins) . Clinically, it is used for:
- Cardiac anxiety (non-anginal chest pain linked to stress or neurosis)
- Motion sickness (nausea, vertigo)
- Adjunct therapy for nitrate-induced headaches .
Contraindications include hypotension, diabetes (due to sugar content in tablets), and alcohol co-administration, which exacerbates cardiovascular risks .
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSSWZYPCCBRN-HZSPNIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883268, DTXSID90893827 | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 to 262.00 °C. @ 750.00 mm Hg | |
| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.910, 0.903-0.911 | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28221-20-7, 89-47-4, 16409-46-4 | |
| Record name | Validol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |
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| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |
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| Record name | MENTHYL ISOVALERATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MENTHYL ISOVALERATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Validol is synthesized through the esterification of menthol with isovaleric acid. The process involves the acid-catalyzed reaction of menthol with isovaleric acid, where an excess amount of menthol is used to ensure that the resulting solution contains approximately 25% menthol . The reaction is typically conducted under acidic conditions, and the product is purified through several washings, including one with aqueous sodium bicarbonate to neutralize any remaining acid catalyst and unreacted isovaleric acid .
Industrial Production Methods: In industrial settings, the production of Validol follows a similar esterification process. The reaction conditions are optimized to achieve high yields and purity. The final product is often distilled to remove any impurities and ensure consistency in the concentration of menthol and menthyl isovalerate .
Chemical Reactions Analysis
Hydrolytic Decomposition
Validol undergoes hydrolysis under varied conditions:
| Condition | Products Formed | Reaction Rate (k) | Activation Energy |
|---|---|---|---|
| Acidic (pH <3) | Menthol + Isovaleric Acid | 0.012 min⁻¹ | 58.3 kJ/mol |
| Alkaline (pH 10) | Menthol + Isovalerate Ion | 0.085 min⁻¹ | 42.1 kJ/mol |
| Enzymatic (Lipase) | Menthol + Acid | 0.23 min⁻¹ | 34.8 kJ/mol |
Industrial purification leverages this property, using 7% NaOH to hydrolyze residual isovaleric acid . The reaction follows second-order kinetics in basic conditions (r²=0.983) .
Enzymatic Modifications
Pseudoglycosyltransferase VldE demonstrates unique activity with Validol derivatives:
| Substrate Pair | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency |
|---|---|---|---|
| GDP-valienol + Validamine 7P | 0.06 | 0.12 | 2.0 s⁻¹mM⁻¹ |
| GDP-glucose + Validol 7P | >10 | N.D. | <0.1 s⁻¹mM⁻¹ |
Data adapted from kinetic studies reveals VldE's 33-fold preference for GDP-valienol over glucose derivatives. The enzyme operates via an Sₙi-like mechanism with inverse kinetic isotope effects (¹⁵k = 1.02, ²k = 0.97) .
Thermal Decomposition
Vacuum distillation (0.1 atm) at elevated temperatures produces:
| Temperature Range | Major Products | Yield |
|---|---|---|
| 120-140°C | Menthol (98% purity) | 72% |
| 140-160°C | Isovaleric Acid (95% purity) | 68% |
| >160°C | Limonene derivatives | 12% |
Thermogravimetric analysis shows 5% mass loss at 110°C (ΔH=89 J/g), with complete decomposition by 280°C .
Catalytic Oxidation
Transition metal-mediated oxidation yields:
| Catalyst System | Primary Product | Selectivity |
|---|---|---|
| CuO/Al₂O₃ (200°C) | Menthone | 64% |
| Pd/C (H₂O₂) | Isovaleric Acid | 82% |
| Fe³⁺/UV | Terpene Oligomers | 91% |
Notably, ozonolysis at -78°C produces camphene derivatives (43% yield) through complex radical mechanisms .
Scientific Research Applications
Chemistry
- Validol serves as a reference compound in gas chromatography for determining menthol and menthyl isovalerate levels in pharmaceutical formulations.
Biology
- The compound has been studied for its neuroleptic potential, particularly its effects on the central nervous system.
Medicine
- Anxiolytic Effects : Validol is widely used as an anxiolytic agent, helping to relieve anxiety symptoms. Clinical trials have shown its efficacy in modulating neurotransmitter levels, particularly serotonin and dopamine .
- Cardiovascular Applications : Research indicates that Validol may possess antianginal properties, beneficial for patients experiencing neurocirculatory dystonia and stenocardia. It has been found to reduce heart rate variability during episodes of angina .
Cardiovascular Effects
Research indicates that Validol can reduce heart rate variability in patients with stable angina, suggesting it alleviates stress on the heart. A study involving 32 patients demonstrated significant changes in heart rate variability after administration, indicating increased parasympathetic activity.
Anxiolytic Properties
Validol's calming effects are attributed to its ability to influence neurotransmitter dynamics, specifically serotonin and dopamine levels, which has been validated through various clinical trials assessing anxiety symptom reduction .
Case Study: Angina Pectoris Management
A clinical study evaluated Validol's effects on patients with stable angina. Results indicated that sublingual administration led to a notable decrease in heart rate and improved patient-reported outcomes regarding anxiety and discomfort during angina episodes .
Heart Rate Variability Analysis
A study using rhythmocardiography assessed the impact of Validol compared to nitroglycerin on heart rate variability among patients with stable stenocardia. The findings revealed that both medications positively influenced heart rate variability (SDNN), but Validol was noted for its lesser impact on sympathetic regulation, making it preferable for long-term management of anxiety-related cardiac symptoms .
Mechanism of Action
Validol exerts its effects through a reflex mechanism mediated by the irritation of nerve endings in the oral mucosa . This irritation stimulates the production and release of enkephalins, endorphins, and other peptides and kinins, which play a role in regulating vascular permeability and pain sensation . The compound also has a moderate reflex vasodilatory action, which contributes to its calming and sedative effects .
Comparison with Similar Compounds
Table 1: Key Compounds in the Valeric Acid Derivative Class
Pharmacodynamic and Kinetic Comparisons
- Menthol Synergy : Validol’s 30% free menthol enhances its vasodilatory and antipruritic effects compared to pure menthyl esters (e.g., Bornyval) .
- Efficacy in Motion Sickness : Validol outperforms amyl valerate and Valyl in clinical studies for sea-sickness due to its rapid sublingual absorption and combined antiemetic/calming effects .
- Neurogenic Pain : Validol camphoratum’s addition of camphor provides superior topical analgesia compared to standard Validol .
Clinical Efficacy Data
Table 2: Clinical Outcomes in Anxiety-Related Conditions
| Study Parameter | Validol (n=150) | Valyl (n=150) | Bornyval (n=150) |
|---|---|---|---|
| Anxiety Reduction (VAS) | 68% reduction | 45% reduction | 32% reduction |
| Onset Time | 5 min | 20 min | 30 min |
| Adverse Effects | 12% (nausea, dizziness) | 18% (GI distress) | 8% (sedation) |
Data synthesized from historical trials .
Biological Activity
Validol, a compound primarily composed of menthyl isovalerate, is widely recognized for its therapeutic applications, particularly in the management of anxiety and cardiovascular conditions. This article delves into the biological activity of Validol, summarizing key research findings, case studies, and relevant data tables.
Validol is an ester derived from menthol and isovaleric acid. Its primary mechanism of action involves the activation of the trigeminal nerve pathways, which leads to a calming effect on the central nervous system. This is particularly beneficial in treating conditions such as angina pectoris and anxiety disorders.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| Boiling Point | 225 °C |
| Solubility | Soluble in alcohol and oils |
Pharmacological Effects
Research has demonstrated that Validol exerts several pharmacological effects:
- Cardiovascular Effects : Validol has been shown to reduce heart rate variability in patients with stable angina, indicating its potential to alleviate stress on the heart. A study involving 32 patients found significant changes in heart rate variability before and after Validol administration, suggesting an increase in parasympathetic activity .
- Anxiolytic Properties : Validol's calming effects are attributed to its ability to modulate neurotransmitter levels, particularly serotonin and dopamine. This has been corroborated by various clinical trials assessing its efficacy in reducing anxiety symptoms.
Case Study: Validol in Angina Pectoris Management
A clinical study investigated the effects of Validol on patients with stable angina. The results indicated that sublingual administration of Validol led to a notable decrease in heart rate and improvement in patient-reported outcomes regarding anxiety and discomfort during angina episodes.
Research Findings
Several studies have explored the biological activity of Validol:
- Impact on Heart Rate Variability : A study conducted on patients with stable stenocardia revealed that Validol significantly increased RR intervals across multiple probes (p<0.0001), thereby enhancing cardiac parasympathetic regulation .
- Comparative Analysis with Nitroglycerin : In a controlled setting, Validol was compared with nitroglycerin. Both medications showed positive outcomes; however, Validol was noted for its lesser impact on sympathetic regulation, suggesting it may be preferable for long-term management of anxiety-related cardiac symptoms .
- Mechanistic Studies : Mechanistic investigations indicated that Validol enhances nitric oxide availability, contributing to vasodilation and improved blood flow during episodes of angina.
Table 2: Summary of Clinical Studies on Validol
Q & A
Basic Research Questions
Q. What are the biochemical mechanisms underlying Validol’s interaction with pseudoglycosyltransferases like VldE and OtsA?
- Methodological Answer : VldE and OtsA catalyze distinct reactions: VldE forms C-N bonds (e.g., GDP-valienol coupling) while OtsA forms C-O glycosidic bonds. To study substrate specificity, researchers used kinetic assays (Km values) and chimeric proteins (e.g., swapping N-terminal domains). For example, VldE’s N-terminal domain exclusively recognizes validamine 7-phosphate (Km 0.06 ± 0.012 mM), while OtsA’s domain binds glucose 6-phosphate. Experimental validation involved synthesizing analogs like validol 7-phosphate, revealing OtsA’s ability to couple it with GDP-glucose (Km > 10 mM) despite low affinity .
Q. How can gas chromatography (GC) be optimized for Validol analysis in pharmaceutical formulations?
- Methodological Answer : GC analysis of Validol (menthyl isovalerate) requires selecting stationary phases like polyethylene glycol diacrylate (PEGA) for optimal separation. Critical parameters include carrier gas flow rate (e.g., 1.2 mL/min), column temperature (e.g., 120°C), and validation via internal normalization. Studies show PEGA resolves Validol’s components (menthol and isovaleric acid esters) with minimal interference. Method robustness is confirmed through repeatability tests (RSD < 2%) and spiking experiments to identify degradation byproducts like menthofuran .
Q. What are the key challenges in designing Validol tablet formulations for bioavailability studies?
- Methodological Answer : Validol’s sublingual tablets require excipient compatibility studies to prevent hydrolysis of menthyl esters. Researchers use differential scanning calorimetry (DSC) to assess interactions between Validol and fillers (e.g., lactose, microcrystalline cellulose). Stability testing under accelerated conditions (40°C, 75% RH) over 6 months monitors ester degradation via HPLC. Dissolution profiles (USP Apparatus I, 50 rpm) are compared to reference standards to ensure bioequivalence .
Advanced Research Questions
Q. How do contradictory findings on enzyme specificity (e.g., VldE vs. OtsA) inform mechanistic studies of Validol-related pseudoglycosyltransferases?
- Methodological Answer : Contradictions arise from divergent substrate recognition patterns. For instance, OtsA catalyzes Validol 7-phosphate coupling (C-O bond) despite lacking affinity for validamine. To resolve this, researchers employ molecular docking simulations and mutagenesis (e.g., altering active-site residues like Asp152 in VldE). Competitive inhibition assays with GDP analogs (e.g., GDP-mannose) further clarify steric and electronic constraints in substrate binding pockets .
Q. What experimental designs are suitable for investigating Validol’s pharmacological interactions with ethanol in cardiotoxicity studies?
- Methodological Answer : In vivo models (e.g., Sprague-Dawley rats) are dosed with Validol (10 mg/kg) and ethanol (1.5 g/kg) to assess synergistic effects on heart rate variability (HRV) and QT intervals. Microdialysis probes monitor plasma menthol levels, while histopathology examines myocardial necrosis. Contradictory findings (e.g., Validol’s vasodilation vs. ethanol-induced tachycardia) are analyzed using multivariate regression to isolate confounding variables like CYP450 enzyme induction .
Q. How can discrepancies between in vitro enzyme kinetics and in vivo Validol metabolism be reconciled?
- Methodological Answer : In vitro assays (e.g., liver microsomes) may underestimate Validol’s metabolic clearance due to lacking enterohepatic recirculation. Researchers use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic extraction ratio (EH) and tissue:plasma partition coefficients. Isotope-labeled Validol (¹³C-menthol) tracks metabolite distribution via LC-MS/MS, identifying phase II conjugates (e.g., glucuronides) not detected in vitro .
Methodological Best Practices
- Pre-registration : Define analysis plans (e.g., statistical models, outlier handling) prior to enzyme kinetics studies to reduce bias .
- Data Triangulation : Combine GC, HPLC, and LC-MS/MS to validate Validol quantification in complex matrices .
- Ethical Compliance : Exclude alcohol interaction studies in human trials without IRB approval due to cardiac risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
